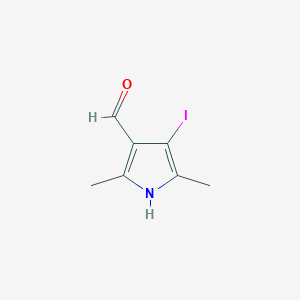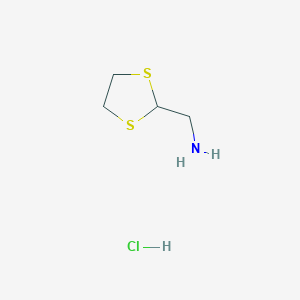
4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole derivative that has a unique structure and properties, which make it an attractive candidate for several research studies.
Mechanism of Action
The mechanism of action of 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not yet fully understood. However, several studies have suggested that this compound may act by inhibiting the growth of cancer cells through the induction of apoptosis or cell cycle arrest. The exact mechanism of action of this compound requires further investigation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound can induce apoptosis in cancer cells and inhibit their growth. Additionally, this compound has been shown to have antioxidant properties, which may be useful in preventing oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in lab experiments is its high potency against cancer cells. This compound has been shown to have potent cytotoxic activity against several types of cancer cells, making it a valuable tool for studying cancer biology. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research studies.
Future Directions
Several future directions for research on 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be identified. One possible direction is to investigate the mechanism of action of this compound in more detail, which may provide insights into its potential as an anti-cancer agent. Additionally, further studies are needed to explore the potential applications of this compound in material science and organic synthesis. Finally, more research is needed to investigate the safety and toxicity of this compound in vivo, which may be important for developing it as a potential drug candidate.
In conclusion, this compound is a promising compound with several potential applications in scientific research. Its unique structure and properties make it an attractive candidate for studying cancer biology, material science, and organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and its potential as a drug candidate.
Synthesis Methods
The synthesis of 4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves the reaction of 4-iodo-2,5-dimethyl-1H-pyrrole with a suitable aldehyde. This reaction is usually carried out under mild conditions, and the yield of the product is relatively high. Several research studies have reported different methods for synthesizing this compound, which include the use of different aldehydes and reaction conditions.
Scientific Research Applications
4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several potential applications in scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. Several studies have reported that this compound has potent cytotoxic activity against cancer cells, making it a promising candidate for developing new anti-cancer drugs.
Properties
IUPAC Name |
4-iodo-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-4-6(3-10)7(8)5(2)9-4/h3,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTRYOCBTZKJJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)I)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2391850.png)




![4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2391856.png)

![Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate](/img/structure/B2391860.png)

![2-(2,4-dichlorophenoxy)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)acetamide](/img/structure/B2391865.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2391868.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] furan-2-carboxylate](/img/structure/B2391873.png)
